N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-methylpropanamide N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-methylpropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15223700
InChI: InChI=1S/C20H21ClN2O/c1-13(2)20(24)23-12-16(14-7-3-5-9-18(14)21)17-11-22-19-10-6-4-8-15(17)19/h3-11,13,16,22H,12H2,1-2H3,(H,23,24)
SMILES:
Molecular Formula: C20H21ClN2O
Molecular Weight: 340.8 g/mol

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-methylpropanamide

CAS No.:

Cat. No.: VC15223700

Molecular Formula: C20H21ClN2O

Molecular Weight: 340.8 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-methylpropanamide -

Specification

Molecular Formula C20H21ClN2O
Molecular Weight 340.8 g/mol
IUPAC Name N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-methylpropanamide
Standard InChI InChI=1S/C20H21ClN2O/c1-13(2)20(24)23-12-16(14-7-3-5-9-18(14)21)17-11-22-19-10-6-4-8-15(17)19/h3-11,13,16,22H,12H2,1-2H3,(H,23,24)
Standard InChI Key PMKZRWMLBKBKJR-UHFFFAOYSA-N
Canonical SMILES CC(C)C(=O)NCC(C1=CC=CC=C1Cl)C2=CNC3=CC=CC=C32

Introduction

N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-methylpropanamide is a complex organic compound featuring a propanamide functional group, an indole moiety, and a chlorophenyl group. This structural arrangement suggests potential biological activities, particularly in medicinal chemistry. The compound's synthesis and properties are of interest due to its pharmacological potential.

Synthesis Methods

The synthesis of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-methylpropanamide involves several key steps, typically including:

  • Formation of the Indole Moiety: This can be achieved through various methods, such as the Fisher indole synthesis.

  • Introduction of the Chlorophenyl Group: Often involves cross-coupling reactions to attach the chlorophenyl moiety to the indole structure.

  • Attachment of the Propanamide Group: Typically involves amide formation reactions.

Biological Activities and Potential Applications

Compounds with indole and phenyl moieties are often associated with significant biological activities, including:

  • Anticancer Properties: Some indole derivatives have shown efficacy against various cancers.

  • Anti-inflammatory Effects: Indole-based compounds can exhibit anti-inflammatory properties.

  • Antimicrobial Activity: Chlorinated indole derivatives may possess antimicrobial properties.

CompoundStructure FeaturesBiological Activity
IndomethacinIndole derivative with anti-inflammatory propertiesAnti-inflammatory effects
5-ChloroindoleChlorinated indole derivativeAntimicrobial properties
1-MethylindoleContains an indole structureAnticancer activity

Interaction Studies

Understanding how N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-methylpropanamide interacts with biological targets is crucial for elucidating its mechanism of action. These studies typically involve assessing the compound's binding affinity to specific proteins or receptors and its effects on cellular processes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator